Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone
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Overview
Description
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a boronic ester group
Mechanism of Action
Target of Action
It’s known that boric acid compounds, which this compound is a derivative of, are often used as enzyme inhibitors or specific ligand drugs . They can be used in the treatment of tumors and microbial infections, and also in the design of anticancer drugs .
Mode of Action
It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species . This suggests that this compound may interact with its targets by inducing oxidative stress, leading to apoptosis and necrosis of the target cells .
Biochemical Pathways
It’s known that boric acid compounds can affect various biochemical pathways related to cell survival and death, such as those involved in oxidative stress and apoptosis .
Pharmacokinetics
It’s known that the ph strongly influences the rate of reaction of boronic pinacol esters, which this compound is a derivative of . This suggests that the bioavailability of this compound may be influenced by the pH of the physiological environment.
Result of Action
It’s known that boric acid compounds can induce apoptosis and necrosis of certain cancer cells . This suggests that this compound may have similar effects on its target cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the physiological environment can significantly influence the rate of reaction of this compound . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction, often using a palladium catalyst to facilitate the process.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks an electrophilic carbon on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate group instead of a pyridine ring.
Uniqueness
Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both a boronic ester and a pyrrolidine ring allows for versatile applications in synthesis and biological research.
Properties
IUPAC Name |
pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)13-9-12(10-18-11-13)14(20)19-7-5-6-8-19/h9-11H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPHVSHYIYXFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682286 |
Source
|
Record name | (Pyrrolidin-1-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-21-6 |
Source
|
Record name | (Pyrrolidin-1-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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